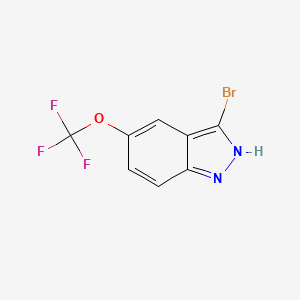

3-bromo-5-(trifluoromethoxy)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYGHZQEJXZFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275853 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346521-23-0 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Trifluoromethoxy 1h Indazole

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-bromo-5-(trifluoromethoxy)-1H-indazole suggests several potential disconnection points to identify key starting materials. The primary disconnections involve the formation of the indazole ring and the introduction of the bromo and trifluoromethoxy substituents.

A logical approach begins by disconnecting the C3-Br bond, leading back to the precursor 5-(trifluoromethoxy)-1H-indazole . This simplifies the synthesis to forming the core structure first, followed by a regioselective bromination.

Further disconnection of the indazole ring itself points to two common strategies:

Cyclization of an Acyclic Precursor: This involves disconnecting the N1-N2 and C3-N2 bonds. This pathway typically originates from an ortho-substituted aniline derivative. A key precursor for this route would be a molecule like 2-methyl-4-(trifluoromethoxy)aniline .

Intramolecular C-H Amination: Disconnecting the N1-C7a bond leads back to a substituted hydrazone. This would identify a precursor such as a hydrazone derivative of 2-halo-5-(trifluoromethoxy)benzaldehyde .

Based on this analysis, the primary key precursors for the synthesis of this compound are identified as:

4-(trifluoromethoxy)aniline

2-methyl-4-(trifluoromethoxy)aniline

5-(trifluoromethoxy)-1H-indazole

Multi-Step Synthesis Pathways for the Indazole Core

The construction of the target molecule can be achieved through various multi-step pathways that strategically assemble the indazole core and introduce the required substituents.

Once the 5-(trifluoromethoxy)-1H-indazole core is synthesized, the final step is the introduction of a bromine atom at the C3 position. The indazole ring is susceptible to electrophilic substitution, and the C3 position is generally reactive.

Direct bromination can be achieved using standard brominating agents. The reaction conditions must be controlled to ensure high regioselectivity and prevent over-bromination or side reactions.

| Reagent | Solvent | Temperature | Typical Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF | Room Temperature | High yield of the 3-bromo product. |

| Bromine (Br₂) | Acetic Acid | 90 °C | Effective bromination, requires careful control. chemicalbook.com |

For example, suspending the indazole-3-carboxylic acid in glacial acetic acid and treating it with a solution of bromine at elevated temperatures can achieve bromination, followed by decarboxylation if applicable. chemicalbook.com

The trifluoromethoxy (-OCF₃) group is a crucial pharmacophore, and its introduction onto the aromatic ring is a key synthetic challenge. This is typically accomplished on an aniline or phenol precursor before the formation of the indazole ring.

One common strategy starts with 4-aminophenol. The phenolic hydroxyl group can be converted to the trifluoromethoxy group using trifluoromethylating reagents.

| Starting Material | Reagent(s) | Key Transformation |

| 4-Aminophenol | 1. Sodium Nitrite, H₂SO₄2. Reagent like CF₃I/Cu | Diazotization of the amino group, followed by trifluoromethylation of the resulting phenol. |

| 4-Nitrophenol | Ruppert-Prakash reagent (TMSCF₃), initiator | Direct trifluoromethylation of the hydroxyl group. |

| 4-Bromophenol | AgOCF₃ | Nucleophilic trifluoromethoxylation. |

Another modern approach involves the direct trifluoromethoxylation of arylboronic acids or other organometallic species using electrophilic trifluoromethoxy sources, often catalyzed by transition metals.

The construction of the indazole ring is the central part of the synthesis. Several methods are available, starting from appropriately substituted acyclic precursors.

Jacobsen Indazole Synthesis and Related Methods: A classical approach involves the diazotization of an ortho-toluidine derivative. For this specific target, the synthesis would start with 2-methyl-4-(trifluoromethoxy)aniline . This aniline is first acetylated to protect the amino group, then nitrated. Following deprotection, the resulting amino compound is diazotized, leading to an unstable diazonium salt that undergoes spontaneous intramolecular cyclization to form the indazole ring.

Cyclization of Hydrazones: An alternative and widely used method involves the formation and subsequent cyclization of a hydrazone. nih.gov This pathway can start from a 2-halobenzaldehyde, such as 5-bromo-2-fluorobenzaldehyde , which is reacted with hydrazine. The resulting hydrazone undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring, forming the indazole. nih.gov

Reductive Cyclization: Substituted o-nitrobenzylidene derivatives can undergo reductive cyclization to form the indazole core. For instance, an ortho-imino-nitrobenzene substrate, generated via condensation, can be treated with a reducing agent like tri-n-butylphosphine to afford the substituted 2H-indazole.

Recent advances have also utilized [3+2] annulation approaches between arynes and hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org

Catalytic Transformations in the Synthesis of this compound

Catalysis, particularly using transition metals, has revolutionized the synthesis of heterocyclic compounds, offering milder conditions, higher efficiency, and greater functional group tolerance. benthamdirect.com

Transition metal-catalyzed cross-coupling reactions are indispensable for synthesizing the key aromatic precursors needed for indazole ring formation. thermofisher.com These reactions are crucial for forming C-N and C-C bonds efficiently.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming aryl amines. For instance, the precursor 4-(trifluoromethoxy)aniline could be synthesized by coupling 4-bromotrifluoromethoxybenzene with an ammonia surrogate using a palladium catalyst and a suitable phosphine ligand.

Suzuki and Negishi Couplings: These reactions can be used to construct more complex precursors. acs.org For example, if a precursor required the installation of a carbon-based substituent prior to cyclization, Suzuki (using boronic acids) or Negishi (using organozinc reagents) couplings would be the methods of choice. thermofisher.comacs.org

Copper-Catalyzed Reactions: Copper catalysts are also widely used, particularly for N-arylation reactions and in one-pot syntheses of indazoles from components like 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

The table below summarizes some catalytic coupling reactions relevant to precursor synthesis.

| Reaction Name | Metal Catalyst | Typical Substrates | Bond Formed |

| Buchwald-Hartwig | Palladium (Pd) | Aryl halide/triflate + Amine | C-N |

| Suzuki Coupling | Palladium (Pd) | Aryl halide/triflate + Aryl/Vinyl boronic acid | C-C |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Aryl halide/triflate + Organozinc reagent | C-C |

| Ullmann Condensation | Copper (Cu) | Aryl halide + Amine/Alcohol/Thiol | C-N, C-O, C-S |

These catalytic methods provide robust and versatile routes to the necessary building blocks for the synthesis of this compound, enabling the efficient construction of this complex heterocyclic molecule.

Catalytic Approaches for Carbon-Oxygen Bond Formation (C-O) with Trifluoromethoxy Groups

The introduction of the trifluoromethoxy (OCF₃) group is a critical step in the synthesis of the target molecule and is of great interest in drug discovery for its ability to enhance metabolic stability, lipophilicity, and bioavailability. nih.gov Catalytic methods for the formation of the C-O bond between an aromatic ring and the OCF₃ moiety have evolved to overcome the challenges associated with the reactivity of trifluoromethoxylation reagents.

Recent advancements have focused on catalytic pathways that can operate under mild conditions. One notable strategy involves the photocatalytic radical coupling of trifluoromethoxy groups with (hetero)arenes. researchgate.net This approach circumvents the difficulties associated with the low nucleophilicity of the trifluoromethoxide anion by utilizing O-centered radicals that can react with unactivated aromatic systems. researchgate.net

Palladium-catalyzed allylic trifluoromethoxylation represents another significant development. nih.gov While this specific methodology applies to allylic systems, the underlying principles of transition metal catalysis are being adapted for aryl systems. The proposed mechanism for such reactions often involves the coordination of the substrate to a Pd(II) catalyst, followed by a rate-limiting C-H bond activation. A subsequent nucleophilic attack by a trifluoromethoxide source on the palladium intermediate yields the desired product. nih.gov The development of novel reagents like trifluoromethyl triflate (TFMT) and its more manageable solid counterpart, TFMS, has been instrumental. TFMS, for instance, can generate the trifluoromethoxide anion in situ under mild conditions with the aid of fluoride salts and a silver fluoride catalyst. nih.gov

| Catalyst System | Substrate Type | Key Features |

| Photocatalysis | (Hetero)arenes | Utilizes O-centered radicals; circumvents low nucleophilicity of OCF₃⁻. researchgate.net |

| Palladium(II) | Allylic systems | Involves C-H activation and nucleophilic attack by OCF₃⁻. nih.gov |

| Silver(I) Fluoride | Aryl systems | In situ generation of OCF₃⁻ from stable precursors like TFMS. nih.gov |

These catalytic strategies are pivotal for efficiently incorporating the trifluoromethoxy group, a key structural feature of this compound.

C-H Functionalization Strategies for Indazole Core Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores like indazole, avoiding the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net This approach allows for the late-stage modification of the indazole scaffold, providing access to a diverse range of derivatives. researchgate.net

Transition metal catalysis, particularly with rhodium(III) and cobalt(III), has been successfully employed for the C-H functionalization of indazoles. nih.govacs.org These methods often utilize a directing group to achieve high regioselectivity. For instance, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes can produce substituted N-aryl-2H-indazoles in a single step. acs.org Similarly, cobalt(III) catalysis, using azo and oxime directing groups, facilitates the convergent assembly of N-aryl-2H-indazoles through a C-H functionalization/cyclization cascade. nih.gov

The C-3 position of the 1H-indazole ring is a common target for functionalization and can lead to valuable pharmaceutical precursors. researchgate.net Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazoles with organoboronic acids, catalyzed by palladium complexes, is one such method. researchgate.net Recent research has also explored the C-H functionalization at the ortho position of 2-arylindazoles, further expanding the toolkit for derivatization. nih.govresearchgate.net

| Metal Catalyst | Reaction Type | Position Functionalized |

| Rhodium(III) | C-H addition to aldehydes | N-aryl substitution |

| Cobalt(III) | C-H functionalization/cyclization | N-aryl substitution |

| Palladium(II) | Suzuki-Miyaura cross-coupling | C-3 position |

These strategies are crucial for potentially modifying the this compound core to explore structure-activity relationships.

Chemo-, Regio-, and Stereoselectivity Considerations in Reaction Pathways

Achieving high selectivity is a paramount challenge in the synthesis of substituted indazoles. The indazole ring contains two nitrogen atoms, N-1 and N-2, which can both be sites for substitution, leading to potential regioisomeric mixtures.

The regioselectivity of N-alkylation, for example, is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. nih.gov The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a variety of C-3 substituted indazoles. nih.gov Conversely, substituents at the C-7 position, such as nitro or carboxylate groups, can direct alkylation to the N-2 position with high selectivity. nih.gov The choice of the alkylating agent also plays a significant role. nih.gov

In glycosylation reactions, regioselectivity can be controlled by thermodynamic versus kinetic conditions. nih.gov For instance, the Silyl Hilbert-Johnson glycosylation of 4-nitroindazole for an extended period (48 hours) leads to the thermodynamically favored N-1 regioisomer, while a shorter reaction time (5 hours) yields the kinetically controlled N-2 isomer. nih.gov Cyclization reactions to form the indazole ring also present regioselectivity challenges. The Cadogan reductive cyclization of ortho-imino-nitrobenzenes is an effective method for selectively generating 2H-indazoles. acs.org

| Reaction Type | Conditions/Reagents | Predominant Isomer |

| N-Alkylation | NaH in THF | N-1 nih.gov |

| N-Alkylation | C-7 NO₂ or CO₂Me substituent | N-2 nih.gov |

| Glycosylation | Thermodynamic control (long reaction time) | N-1 nih.gov |

| Glycosylation | Kinetic control (short reaction time) | N-2 nih.gov |

| Cyclization | Cadogan reductive cyclization | 2H-Indazoles acs.org |

These considerations are critical in designing a synthetic route to this compound to ensure the desired isomer is obtained in high yield.

Development of Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. benthamdirect.comingentaconnect.com For indazole synthesis, this involves the use of environmentally benign solvents, catalyst-based approaches, and energy-efficient reaction conditions. benthamdirect.comingentaconnect.com

One sustainable approach is the use of photo-organic synthesis. A metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene under visible light has been developed to produce 2H-indazoles in excellent yields. rsc.org This method is fast, efficient, and operates under neat conditions, highlighting its green credentials. rsc.org The reaction is believed to proceed through the photoisomerization of azobenzene from trans to cis, followed by cyclization. rsc.org

The use of greener solvents and catalysts is another key aspect. One method describes the synthesis of 1-H-indazole derivatives by grinding ortho-hydroxybenzaldehyde with hydrazine hydrate in ethanol using ammonium chloride as a mild acid catalyst. samipubco.com This protocol is noted for its high yield, short reaction times, and simple work-up procedure. samipubco.com Catalyst-based approaches, in general, are central to green chemistry as they often lead to higher efficiency and selectivity, reducing waste. benthamdirect.comingentaconnect.com

| Green Chemistry Approach | Methodology | Advantages |

| Photo-organic Synthesis | Visible light-induced cyclization of azobenzenes | Metal-free, solvent-free potential, high efficiency. rsc.org |

| Grinding Protocol | Reaction of o-hydroxybenzaldehyde and hydrazine hydrate | Use of ethanol (green solvent), mild catalyst, short reaction time. samipubco.com |

| Catalyst-based Synthesis | Transition metal, acid/base catalysis | Enhanced efficiency and selectivity, reduced byproducts. benthamdirect.comingentaconnect.com |

Adopting these green and sustainable methodologies in the synthesis of this compound can significantly reduce the environmental footprint of its production.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 Trifluoromethoxy 1h Indazole

Transformations Involving the Bromo-Substituent at Position 3

The bromine atom at the 3-position is the primary handle for synthetic modification. Its reactivity is characteristic of an aryl bromide on an electron-deficient heterocyclic system, making it an excellent substrate for numerous metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for C-C, C-N, C-O, and C-S Bond Formation

Palladium-catalyzed reactions are the most powerful tools for derivatizing the 3-position of the indazole ring, enabling the formation of various carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a reliable method for forming C-C bonds by coupling the 3-bromoindazole (B152527) with an organoboron reagent. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. For bromoindazoles, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have proven effective. nih.gov The presence of the electron-withdrawing trifluoromethoxy group can influence the reaction kinetics but does not prevent the coupling. Studies on related fluorinated pyrazolo[1,5-a]pyrimidin-5-ones show that such couplings are feasible, though they may require specific catalyst systems like XPhosPdG2/XPhos to prevent side reactions like debromination. nih.govrsc.orgdntb.gov.ua

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

| Catalyst | Base | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 °C | High yield for coupling with N-Boc-2-pyrroleboronic acid. | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C | Effective for coupling various aryl and heteroaryl boronic acids with 7-bromoindazoles. | nih.gov |

| XPhosPdG2 / XPhos | - | - | - | Used to avoid debromination in related trifluoromethyl-substituted heterocycles. | nih.gov |

Heck Reaction: The Heck reaction enables the formation of C-C bonds by coupling the 3-bromoindazole with an alkene. organic-chemistry.org For 3-bromoindazoles, this reaction can be challenging due to competing debromination. nih.gov However, optimized conditions, such as using a Pd(OAc)₂/PPh₃ catalyst system with additives like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free ball-milling conditions, have been developed to achieve high yields of the desired 3-vinylindazoles. nih.govbeilstein-journals.org These mechanically activated methods can enhance chemoselectivity and reduce unwanted side reactions. beilstein-journals.org

Table 2: Optimized Conditions for Heck Reaction of 3-Bromoindazoles

| Catalyst System | Base | Additives | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Triethylamine (TEA) | TBAB, NaBr | Ball-milling, 800 rpm, 90 min | NaBr acts as a dehalogenation restrainer and grinding auxiliary; provides good to excellent yields. | nih.govbeilstein-journals.org |

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety at the C3-position by reacting the bromoindazole with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Sequential couplings are possible on di-halogenated indazoles, with the more reactive C-I bond reacting before the C-Br bond, allowing for controlled, stepwise synthesis. thieme-connect.de For substrates with electron-withdrawing groups like trifluoromethyl, copper-free conditions may be employed to achieve successful coupling. researchgate.net

Table 3: General Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Catalyst System | Base | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) | THF or DMF | RT to 70 °C | Standard conditions for coupling aryl bromides. Elevated temperatures are often needed for bromides compared to iodides. | organic-chemistry.orgthieme-connect.de |

| Pd(OAc)₂ / XPhos | - | DMF | 100 °C | Copper-free conditions proved effective for a related trifluoromethyl-substituted pyrazole (B372694), indicating applicability for electron-poor systems. | researchgate.net |

Negishi Coupling: The Negishi reaction couples the bromoindazole with an organozinc reagent, offering a pathway to introduce alkyl, aryl, or vinyl groups. wikipedia.orgorganic-chemistry.org While highly versatile, the organozinc reagents are typically prepared in situ from more reactive organolithium or Grignard reagents. youtube.com This reaction can be sensitive to steric hindrance and the electronic nature of the substrate. In some complex systems, bromo-derivatives have been found to be inert under conditions where the corresponding iodo-analogue reacts efficiently, suggesting that harsher conditions or more active catalysts might be necessary for 3-bromo-5-(trifluoromethoxy)-1H-indazole. researchgate.net

C-N, C-O, and C-S Bond Formation (Buchwald-Hartwig type reactions): The Buchwald-Hartwig amination allows for the formation of C-N bonds between the 3-bromoindazole and various primary or secondary amines. This reaction is crucial for synthesizing compounds with diverse biological activities. The use of specific ligands (e.g., RuPhos, BrettPhos) and bases like LiHMDS is often required, especially for unprotected heterocycles. nih.gov The methodology can be extended to form C-O bonds with alcohols and C-S bonds with thiols, although these transformations are sometimes more challenging than amination and may require tailored catalyst systems. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromo Position

Nucleophilic aromatic substitution (SNAr) is a potential, though less common, pathway for functionalizing the 3-position. wikipedia.org This reaction requires the aromatic ring to be highly electron-deficient. byjus.commasterorganicchemistry.com The reactivity is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the trifluoromethoxy group at C5 and the inherent electron-deficient nature of the pyrazole ring activate the C3 position towards nucleophilic attack. Therefore, strong nucleophiles like alkoxides, thiolates, or amines could potentially displace the bromide, especially under high temperatures. However, SNAr reactions on 3-bromoindazoles are not widely reported and may face competition from other reaction pathways.

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Organolithium) from the Bromo-Derivative

The direct formation of a Grignard or organolithium reagent from this compound is complicated by the acidic N-H proton of the indazole ring (pKa ≈ 14-16). Strong organometallic bases like Grignard or organolithium reagents would preferentially deprotonate the nitrogen rather than undergo halogen-metal exchange. mnstate.edu

To circumvent this, a protection strategy is necessary. The indazole nitrogen must first be protected with a suitable group (e.g., SEM, THP, or Boc) that is stable to the conditions of organometallic reagent formation. Once the N-protected 3-bromoindazole is obtained, halogen-metal exchange can be performed using reagents like n-butyllithium or magnesium metal to generate the corresponding 3-lithio or 3-magnesio-indazole species. These organometallic intermediates are powerful nucleophiles and can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install diverse functional groups at the C3-position. The subsequent deprotection of the nitrogen furnishes the final N-H free indazole derivative.

Reactivity of the Trifluoromethoxy Group at Position 5

The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, imparting unique electronic properties and high stability.

Stability Under Diverse Reaction Conditions

The trifluoromethoxy group is renowned for its exceptional chemical and metabolic stability. mdpi.com This stability arises from the high bond energy of the C-F bonds and the steric shielding provided by the fluorine atoms, which protects the ether oxygen from enzymatic attack. mdpi.com The -OCF₃ group is significantly more lipophilic and electron-withdrawing compared to a simple methoxy (B1213986) group. It is generally inert under the conditions of most common organic transformations, including the palladium-catalyzed cross-coupling reactions discussed in section 3.1. It also exhibits high stability under both acidic and basic conditions where a methoxy group might be cleaved.

Potential for Further Chemical Transformations or Cleavage

Direct chemical transformation or cleavage of an aryl-trifluoromethoxy bond is exceedingly difficult and not a common synthetic strategy. The strength and stability of the C-O and C-F bonds make the -OCF₃ group highly robust. Unlike an aryl methyl ether, which can be cleaved by reagents like BBr₃ or HBr, the aryl trifluoromethyl ether linkage is resistant to such methods.

While there are reports on the cleavage of C-F bonds in trifluoromethyl (-CF₃) groups acs.org and specialized photocatalytic methods for cleaving C-O bonds in some aryl alkyl ethers acs.org, these are not routinely applied to the highly stable aryl-OCF₃ moiety. Attempts to directly functionalize phenols to aryl trifluoromethyl ethers often face challenges with decomposition of the trifluoromethoxide anion. nih.gov The inertness of the trifluoromethoxy group is one of its most significant features from a synthetic and medicinal chemistry perspective, ensuring that this part of the molecule remains intact while transformations are carried out elsewhere. Therefore, its primary role is that of a stable, electron-withdrawing, and lipophilicity-enhancing substituent rather than a reactive handle for further derivatization.

Reactivity of the 1H-Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the pyrazole ring of the indazole scaffold introduces the possibility of functionalization at either the N1 or N2 position. This reactivity is central to the derivatization of the this compound core.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the indazole ring can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are typically achieved by treating the indazole with an appropriate electrophile in the presence of a base.

N-Alkylation is commonly performed using alkyl halides (such as iodides or bromides) or alkyl tosylates as alkylating agents. The choice of base and solvent plays a crucial role in the outcome of the reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), while solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane are frequently employed. beilstein-journals.orgnih.gov For instance, the reaction of a similar compound, methyl 5-bromo-1H-indazole-3-carboxylate, with isopropyl iodide in the presence of sodium hydride in DMF yields a mixture of the N1 and N2 alkylated products. nih.gov

N-Acylation involves the reaction of the indazole with acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base like pyridine (B92270) or triethylamine. N-acylation can also be achieved using a catalyst such as zinc chloride (ZnCl2) with bromoacetyl bromide. mdpi.com It has been suggested that regioselective N-acylation often favors the N1 position, potentially through the isomerization of an initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer. nih.gov

Electrophilic Aromatic Substitution (EAS) and Direct C-H Functionalization of the Indazole Ring System

The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution (EAS) and direct C-H functionalization, although the reactivity is significantly influenced by the substituents present. The 3-bromo and 5-trifluoromethoxy groups are both electron-withdrawing, which deactivates the benzene ring towards classical EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. rsc.orgmsu.edu These reactions typically require harsh conditions and may lead to complex product mixtures.

More modern approaches, such as transition-metal-catalyzed direct C-H functionalization, offer more controlled methods for introducing new substituents onto the indazole core. nih.govnih.gov These methods can provide access to a wider range of derivatives that are not accessible through traditional EAS. For instance, rhodium(III)-catalyzed C-H bond functionalization has been used for the synthesis of indazoles. nih.gov While specific examples for this compound are not prevalent in the literature, the principles of these reactions can be applied. C-H functionalization can occur at various positions on the benzene ring, with the regioselectivity being controlled by the directing group and the catalyst system employed. Recent reviews have highlighted the progress in the C-H functionalization of 2H-indazoles, including at the benzene ring. rsc.orgnih.gov

Strategies for the Construction of Diverse Analog Libraries from the this compound Core

The this compound scaffold is an excellent starting point for the construction of diverse chemical libraries, primarily by leveraging the reactivity of the bromine atom at the C3 position and the nitrogen atoms.

A key strategy involves palladium-catalyzed cross-coupling reactions at the C3-position. The bromine atom serves as a handle for introducing a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the 3-bromoindazole with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C3-position. Microwave-assisted Suzuki-Miyaura coupling of unprotected 3-bromoindazoles has been shown to be effective. beilstein-journals.org

Heck Coupling: This reaction enables the vinylation of the C3-position by reacting the 3-bromoindazole with an alkene in the presence of a palladium catalyst. A mechanochemical Heck coupling has been developed for the synthesis of 3-vinylindazoles. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the C3-position. This method is highly valuable for accessing 3-aminoindazole derivatives. sapphirebioscience.combldpharm.com

A general strategy for library synthesis would involve an initial N-functionalization step to introduce diversity at the N1 or N2 position, followed by a cross-coupling reaction at the C3-position. The choice of protecting group for the indazole nitrogen can be crucial, as some protecting groups like Boc can be unstable under certain cross-coupling conditions. beilstein-journals.org

The following table outlines a potential strategy for library generation:

| Step | Reaction Type | Reagents and Conditions | Purpose |

| 1 | N-Alkylation/Acylation | Alkyl halide/Acyl chloride, Base (e.g., Cs2CO3, NaH) | Introduce diversity at N1/N2 positions. |

| 2 | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | Introduce aryl/heteroaryl groups at C3. beilstein-journals.org |

| 2 | Heck Coupling | Alkene, Pd catalyst, Base | Introduce vinyl groups at C3. nih.gov |

| 2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Introduce amino groups at C3. bldpharm.com |

By systematically varying the reactants in each step, a large and diverse library of 3,5-disubstituted indazole analogs can be efficiently synthesized from the this compound core.

Computational and Theoretical Investigations on 3 Bromo 5 Trifluoromethoxy 1h Indazole

Electronic Structure Analysis and Molecular Orbital Theory Calculations

The electronic structure of 3-bromo-5-(trifluoromethoxy)-1H-indazole is significantly influenced by its substituent groups. The indazole ring is a 10-π electron aromatic system, analogous to indole (B1671886) and benzimidazole. nih.gov The bromine atom at the 3-position and the trifluoromethoxy group at the 5-position are both electron-withdrawing, which profoundly impacts the electron density distribution across the molecule.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. youtube.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. mdpi.com For substituted indazoles, the energies and distributions of these frontier orbitals are key to predicting their chemical behavior.

Table 1: Predicted Effects of Substituents on the Electronic Properties of the 1H-Indazole Ring

| Substituent | Position | Predicted Electronic Effect | Impact on HOMO/LUMO Energies |

| 3-bromo | C3 | Inductively withdrawing, weakly π-donating | Lowers both HOMO and LUMO |

| 5-trifluoromethoxy | C5 | Strongly inductively withdrawing | Significantly lowers both HOMO and LUMO |

Quantum Chemical Calculations of Reactivity Descriptors (e.g., frontier molecular orbitals, Fukui functions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for quantifying the reactivity of molecules. mdpi.com Reactivity descriptors derived from these calculations, such as frontier molecular orbital energies, the HOMO-LUMO gap, and Fukui functions, can predict the most likely sites for electrophilic and nucleophilic attack. epstem.net

The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the strong electron-withdrawing nature of the substituents is expected to result in a relatively large HOMO-LUMO gap, suggesting a stable molecule.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. researchgate.net For substituted indazoles, these calculations can pinpoint which atoms are most susceptible to reaction. In the case of this compound, the N1 and N2 positions of the pyrazole (B372694) ring are generally nucleophilic, while the carbon atoms of the benzene (B151609) ring are susceptible to electrophilic attack, with the exact reactivity modulated by the substituents. DFT calculations on similar substituted pyrazoles have shown that the sites for nucleophilic attack can be predicted by analyzing the distribution of the LUMO. researchgate.net

Table 2: Predicted Reactivity Descriptor Trends for this compound (Qualitative)

| Reactivity Descriptor | Predicted Trend | Rationale |

| HOMO Energy | Lowered | Electron-withdrawing substituents stabilize occupied orbitals. |

| LUMO Energy | Lowered | Electron-withdrawing substituents stabilize unoccupied orbitals. |

| HOMO-LUMO Gap | Relatively Large | Strong electron withdrawal leads to greater stabilization of orbitals. |

| Most Nucleophilic Site | N1/N2 atoms | Lone pair availability on nitrogen atoms. |

| Most Electrophilic Site | C4, C6, C7 | Electron density withdrawal from the benzene ring. |

Mechanistic Elucidation of Key Synthetic and Derivatization Reactions via Transition State Analysis

Computational chemistry, specifically transition state analysis, is invaluable for understanding the mechanisms of reactions involved in the synthesis and derivatization of indazoles. nih.govnih.gov For instance, the synthesis of substituted 1H-indazoles can be achieved through various methods, including the [3 + 2] annulation of arynes and hydrazones. nih.govorganic-chemistry.org DFT calculations can model the transition states of these reactions to explain observed regioselectivity and reaction yields.

A common derivatization of indazoles is N-alkylation, which can lead to a mixture of N1 and N2 isomers. nih.gov The regioselectivity of this reaction is influenced by the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. nih.gov DFT calculations on methyl 5-bromo-1H-indazole-3-carboxylate have shown that the N1-tautomer is generally more stable, but the transition state energies for N1 and N2 alkylation can be very close, leading to mixtures of products. beilstein-journals.orgbeilstein-journals.org The presence of a cesium catalyst was found to favor the N1-substituted product through a chelation mechanism. beilstein-journals.org Similar computational studies could elucidate the preferred reaction pathways for the alkylation of this compound.

The C3 position of the indazole ring can also be functionalized, for example, through halogenation. chim.it Ultrasound-assisted bromination has been reported for the synthesis of 3-bromo-indazoles. nih.gov Transition state analysis could clarify the mechanism of such reactions, including the role of any catalysts or additives.

Conformational Analysis and Tautomerism Studies of the 1H-Indazole System

The 1H-indazole system can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.net For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. nih.govnih.gov However, the relative stability can be influenced by substituents. nih.gov Computational studies on tetrahydroindazol-4-ones have shown that the choice of computational method (e.g., AM1, HF, B3LYP) can affect the predicted stability order of the tautomers. nih.govresearchgate.netnih.gov For this compound, it is highly probable that the 1H-tautomer is the most stable form.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. researchgate.net For the trifluoromethoxy group, rotation around the C-O bond can lead to different conformers. Studies on trifluoromethoxybenzene have indicated that the perpendicular conformation, where the OCF3 group is orthogonal to the phenyl ring, is often the most stable. researchgate.net This is in contrast to the methoxy (B1213986) group, which typically favors a planar conformation. researchgate.net The conformational preference of the trifluoromethoxy group in this compound would likely be a perpendicular or near-perpendicular arrangement relative to the benzene ring.

Investigation of Solvent Effects and Intermolecular Interactions on Molecular Properties and Reactivity

Solvent can have a significant impact on the properties and reactivity of molecules, including substituted indazoles. scilit.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. For instance, the regioselectivity of indazole alkylation can be solvent-dependent. beilstein-journals.org In a study on methyl 5-bromo-1H-indazole-3-carboxylate, dioxane was found to give a much higher yield of the N1-substituted product compared to more polar solvents like DMF or DMSO. beilstein-journals.org

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, also play a crucial role in the behavior of indazole derivatives. The N-H proton of the 1H-indazole ring is a hydrogen bond donor, while the N2 atom is a hydrogen bond acceptor. These interactions can influence the crystal packing of the solid state and the behavior in solution. Computational studies can model these interactions to predict supramolecular structures and understand their impact on physical properties. For example, the molecular structure of indazol-2-yl-acetic acid has been shown by X-ray diffraction to form a supramolecular architecture through intermolecular hydrogen bonds. nih.gov

Applications of 3 Bromo 5 Trifluoromethoxy 1h Indazole As a Versatile Synthetic Building Block

Integration into Advanced Organic Synthesis Pathways for Complex Molecule Construction

The primary utility of 3-bromo-5-(trifluoromethoxy)-1H-indazole in the construction of complex molecules lies in the reactivity of its carbon-bromine bond. This site allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. rsc.org

Notably, the Suzuki-Miyaura cross-coupling reaction is a powerful method for creating C-C bonds by reacting aryl halides with boronic acids. nih.gov In this context, the bromine atom on the indazole ring can be readily coupled with a wide array of aryl and heteroaryl boronic acids. rsc.orgnih.gov This reaction is highly efficient for elaborating the indazole core, enabling the synthesis of complex biaryl structures that are common motifs in pharmacologically active molecules. nih.govresearchgate.net Research on similar 5-bromoindazoles demonstrates that palladium catalysts, such as those incorporating dppf ligands, are effective in promoting these couplings with good to excellent yields. nih.govresearchgate.net

Another critical transformation is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction allows for the direct attachment of primary or secondary amines, anilines, or other nitrogen-containing heterocycles to the 3-position of the indazole scaffold. researchgate.netacs.org The ability to form these C-N linkages is fundamental in medicinal chemistry for accessing a broad range of aryl amine structures. wikipedia.org The development of specialized phosphine ligands has expanded the scope of this reaction, making it applicable to a wide variety of amine and aryl halide coupling partners under relatively mild conditions. libretexts.orgacs.org

Table 1: Key Cross-Coupling Reactions for Elaboration of Bromo-Indazoles

| Reaction Name | Bond Formed | Key Reagents | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Aryl/Heteroaryl Boronic Acids or Esters | Palladium Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃, Cs₂CO₃) |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Primary/Secondary Amines, Anilines | Palladium Catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand + Base (e.g., KOtBu, LHMDS) |

Role in the Development of Novel Methodologies for Heterocyclic Chemistry

This compound serves as an important substrate for developing and refining synthetic methodologies in heterocyclic chemistry. The indazole ring system is a core structure in numerous therapeutic agents, making new methods for its functionalization highly valuable. nih.govnih.gov The presence of the bromine atom allows chemists to explore and optimize conditions for various cross-coupling reactions, extending their applicability to new classes of substrates.

For instance, the development of microwave-assisted Suzuki-Miyaura couplings has been shown to significantly accelerate reaction times and improve yields for the synthesis of arylated heterocyclic compounds. rsc.orgresearchgate.net Using substrates like 3-bromo-indazoles, researchers can fine-tune catalyst systems, bases, and solvents to overcome common challenges such as catalyst deactivation or competing debromination reactions. rsc.org The successful application of these optimized methods to the indazole scaffold provides validated protocols that can be applied to other nitrogen-containing heterocycles.

Furthermore, the specific electronic properties conferred by the trifluoromethoxy group can influence the reactivity of the C-Br bond. This allows for studies into how strongly electron-withdrawing or lipophilic substituents affect the kinetics and outcomes of catalytic cycles, contributing to a deeper mechanistic understanding of these foundational reactions in organic synthesis.

Strategic Utility in Scaffold-Based Chemical Space Exploration in Medicinal Chemistry Research

In medicinal chemistry, the concept of a molecular scaffold is central to the exploration of chemical space for identifying new drug candidates. nih.govmdpi.com The indazole core is considered a privileged scaffold due to its ability to interact with a wide range of biological targets. nih.govmdpi.com this compound is a strategic starting point for building libraries of diverse compounds based on this scaffold.

Through parallel synthesis techniques, the bromine atom can be replaced with a multitude of different chemical groups via reactions like the Suzuki and Buchwald-Hartwig couplings. nih.gov This allows for the systematic modification of the substituent at the 3-position, which can be crucial for tuning the potency and selectivity of a compound for its biological target.

The trifluoromethoxy (-OCF₃) group at the 5-position plays a critical role in this process. It is a highly lipophilic and metabolically stable bioisostere of other groups like methoxy (B1213986) or chloro substituents. Its strong electron-withdrawing nature can significantly alter the pKa of the indazole nitrogen atoms, affecting how the molecule binds to a target protein. mdpi.com By incorporating the -OCF₃ group, medicinal chemists can generate molecules with improved properties, such as enhanced membrane permeability and resistance to metabolic breakdown, which are key considerations in drug design. mdpi.com This strategic use allows for a focused exploration of chemical space with a higher probability of identifying lead compounds with favorable drug-like properties. nih.gov

Contribution to the Rational Design of Functional Chemical Entities

The rational design of functional molecules, whether for therapeutic, diagnostic, or materials science applications, relies on building blocks with well-defined and predictable properties. This compound contributes to this field by offering a scaffold that can be precisely and predictably modified.

The combination of the rigid, planar indazole core and the specific substitution pattern allows for the design of molecules with defined three-dimensional shapes and electronic properties. The trifluoromethoxy group is particularly important in this regard. As a strong electron-withdrawing group, it influences the electron distribution across the aromatic system, which can be critical for molecular recognition and intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.com

In the context of designing protein kinase inhibitors, for example, the indazole core often serves as a hinge-binding motif. nih.gov The substituent at the 3-position, installed via coupling to the bromine atom, can be designed to occupy a specific pocket in the enzyme's active site, while the trifluoromethoxy group at the 5-position can modulate solubility and cell permeability. This modular approach, enabled by the distinct functionalities of the building block, is a cornerstone of modern rational drug design.

Advanced Analytical Methodologies for Research Characterization of 3 Bromo 5 Trifluoromethoxy 1h Indazole and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for elucidating the molecular structure of 3-bromo-5-(trifluoromethoxy)-1H-indazole. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. For this compound, the following spectral features would be anticipated based on data from structurally related indazole derivatives rsc.orgnih.govresearchgate.net:

¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on the indazole ring. The protons at positions 4, 6, and 7 would show characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) influenced by the bromine and trifluoromethoxy substituents. The N-H proton of the indazole ring would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange rsc.org.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of these carbons would be influenced by the attached atoms (Br, O, N, F). The carbon bearing the bromine atom (C3) and the carbons of the trifluoromethoxy group would have characteristic chemical shifts. For instance, the carbon of the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms nih.gov.

¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR spectroscopy is a crucial tool. It would show a characteristic singlet for the -OCF₃ group, with a chemical shift indicative of its electronic environment nih.govamazonaws.com.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula C₈H₄BrF₃N₂O. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) rsc.orgnih.gov. Fragmentation patterns would likely involve the loss of bromine, the trifluoromethoxy group, or other small neutral molecules, providing further structural information.

| Technique | Expected Observations for this compound | Reference Analogs |

| ¹H NMR | Signals for aromatic protons (positions 4, 6, 7) and a broad N-H proton signal. | 3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org, 5-Bromo-3-phenyl-1H-indazole rsc.org |

| ¹³C NMR | Eight distinct carbon signals, including a characteristic quartet for the -OCF₃ carbon. | 3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org, 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole nih.gov |

| ¹⁹F NMR | A singlet for the -OCF₃ group. | 3-Ethoxy-1-tosyl-5-(trifluoromethyl)-1H-indazole amazonaws.com, 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole nih.gov |

| HRMS | Accurate mass confirming the molecular formula C₈H₄BrF₃N₂O. | 3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org, 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole nih.gov |

| EI-MS | Molecular ion peak with a characteristic bromine isotopic pattern. | 3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org |

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. For a compound like this compound, a reversed-phase HPLC method would typically be employed.

Stationary Phase: A C18 column is a common choice.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used to achieve good separation.

Detection: A UV detector is commonly used, as the indazole ring system is chromophoric and will absorb UV light.

The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC can also be used to separate constitutional isomers that may be formed during synthesis rsc.orgnih.gov.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC can be a valuable tool for purity assessment.

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

Detector: A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of identifying impurities by their mass spectra synhet.com.

| Technique | Typical Conditions for Analysis | Purpose |

| HPLC | Column: C18; Mobile Phase: Water/Acetonitrile or Methanol gradient; Detector: UV | Purity assessment, Isomeric separation |

| GC | Column: Capillary (non-polar/medium polarity); Detector: FID or MS | Purity assessment of volatile and thermally stable samples |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopic methods.

Solid-State Conformation: The preferred conformation of the molecule in the crystalline state.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding (involving the N-H group) and other non-covalent interactions such as halogen bonding (involving the bromine atom) and π-π stacking.

While no specific X-ray crystal structure for this compound is publicly available, the crystal structure of a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, reveals a nearly co-planar fused pyrazole (B372694) and benzene (B151609) ring system and demonstrates the presence of N-H···N hydrogen bonds forming inversion dimers in the crystal lattice nih.gov. This suggests that this compound would likely exhibit similar planar characteristics and engage in hydrogen bonding in the solid state.

Advanced Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized, for example, by introducing a chiral center in a substituent, then advanced chiroptical spectroscopic techniques become crucial for determining the absolute configuration. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information based on the vibrational modes of the molecule.

For chiral derivatives of this compound, experimental ECD and VCD spectra can be compared with spectra predicted by quantum chemical calculations for each enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. These techniques are powerful tools for the stereochemical elucidation of new chiral compounds.

Future Perspectives and Emerging Research Avenues in the Chemistry of 3 Bromo 5 Trifluoromethoxy 1h Indazole

Development of More Efficient and Sustainable Synthetic Routes

The growing emphasis on green chemistry is steering synthetic organic chemistry towards more environmentally benign and efficient methodologies. Future research on 3-bromo-5-(trifluoromethoxy)-1H-indazole will undoubtedly prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies for indazoles often involve multi-step sequences with harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. acs.org Future efforts will likely focus on:

One-Pot Syntheses: Designing cascade or domino reactions where multiple bond-forming events occur in a single reaction vessel will significantly improve efficiency by reducing the number of intermediate purification steps. This approach has been successfully applied to other heterocyclic systems and holds great promise for the synthesis of functionalized indazoles.

Catalytic Methods: The development of novel catalytic systems, particularly those based on abundant and non-toxic metals, will be crucial. For instance, copper- or iron-catalyzed C-H activation/functionalization could provide a direct and atom-economical route to substituted indazoles, avoiding the pre-functionalization often required in traditional methods.

Use of Greener Solvents and Reagents: The replacement of hazardous solvents like dimethylformamide (DMF) and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids is a key aspect of sustainable synthesis. rsc.org Similarly, the use of safer and more sustainable reagents will be a major focus.

Biocatalysis: The application of enzymes in the synthesis of this compound and its derivatives is a largely unexplored but potentially powerful approach. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, contributing to a more sustainable synthetic process.

| Traditional vs. Sustainable Synthesis of Indazoles | Traditional Methods | Future Sustainable Approaches |

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot, tandem, or domino reactions |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic amounts of reagents, use of benign catalysts |

| Solvents | Halogenated solvents, DMF, etc. | Water, ethanol, ionic liquids, supercritical fluids |

| Energy Consumption | High temperatures and long reaction times | Milder reaction conditions, microwave or ultrasound assistance |

| Waste Generation | Significant generation of by-products and solvent waste | Minimal waste generation, high atom economy |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound core offers a rich playground for synthetic chemists. While the bromine atom is a well-established handle for cross-coupling reactions, future research will delve into more unconventional transformations to access novel chemical space.

Key areas of exploration will include:

Late-Stage Functionalization: Developing methods for the selective functionalization of the indazole scaffold at a late stage in a synthetic sequence is highly desirable for the rapid generation of diverse compound libraries for biological screening. This includes C-H functionalization at various positions of the indazole ring system.

Photoredox and Electrochemical Synthesis: The use of visible light photoredox catalysis and electrochemistry offers new avenues for activating the indazole core and participating in novel bond-forming reactions under mild conditions. chim.it These methods can enable transformations that are difficult to achieve with traditional thermal methods.

Umpolung Reactivity: Exploring the "umpolung" or reversal of polarity of the C3-position of the indazole ring could lead to the formation of C-C and C-heteroatom bonds with nucleophilic partners, expanding the synthetic toolbox for this scaffold.

Ring-Opening and Rearrangement Reactions: Investigating the controlled ring-opening of the indazole core followed by rearrangement or trapping with other reactants could lead to the synthesis of entirely new heterocyclic systems with potential biological activity.

| Potential Novel Transformations of this compound | Description | Potential Products |

| C-H Arylation | Direct coupling of C-H bonds with arylating agents. | Aryl-substituted indazoles |

| Photoredox-mediated Alkylation | Light-induced generation of radical intermediates for alkylation. | Alkyl-substituted indazoles |

| Electrochemical Carboxylation | Introduction of a carboxylic acid group using CO2 as a C1 source. | Indazole-carboxylic acids |

| Ring-Expansion Reactions | Insertion of atoms into the pyrazole (B372694) ring. | Fused heterocyclic systems |

Advancements in Automated Synthesis and Flow Chemistry for Research-Scale Production

The demand for rapid synthesis and screening of compound libraries in drug discovery has driven the development of automated synthesis and flow chemistry platforms. These technologies are expected to play a pivotal role in the future of this compound research.

Automated Synthesis: Robotic systems can perform multi-step syntheses with high precision and throughput, enabling the creation of large libraries of indazole derivatives for structure-activity relationship (SAR) studies. This will accelerate the discovery of new drug candidates.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. acs.orgacs.org The application of flow chemistry to the synthesis of this compound could enable the on-demand production of this key intermediate and its derivatives with high purity and reproducibility. beilstein-journals.org The integration of in-line purification and analysis techniques within a flow system can further streamline the synthetic process. nih.gov

Interdisciplinary Research Integrating Computational and Experimental Approaches for Predictable Synthesis and Reactivity

The synergy between computational chemistry and experimental synthesis is becoming increasingly powerful in modern drug discovery and materials science. This interdisciplinary approach will be instrumental in advancing the chemistry of this compound.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the regioselectivity and stereoselectivity of reactions, elucidate reaction mechanisms, and understand the electronic properties of the indazole scaffold. nsmsi.irmdpi.com This predictive power can guide the design of new reactions and catalysts, saving significant time and resources in the laboratory. For instance, computational studies can help predict the most favorable conditions for a desired transformation, minimizing the need for extensive empirical optimization.

In Silico Screening: Computational tools can be employed to screen virtual libraries of this compound derivatives for their potential biological activity or material properties. This allows for the prioritization of synthetic targets and a more focused experimental effort.

Data-Driven Discovery: The integration of machine learning and artificial intelligence with large datasets of chemical reactions and biological activities can uncover hidden patterns and relationships, leading to the discovery of novel synthetic routes and bioactive molecules based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-(trifluoromethoxy)-1H-indazole?

The compound can be synthesized via a multi-step procedure involving:

- Thiourea intermediate formation : Reacting N-[[3-bromo-5-(trifluoromethoxy)-2-pyridyl]carbamothioyl]benzamide with NaOH in MeOH under reflux (100°C, 1 hour), followed by acidification to precipitate the thiourea derivative .

- Cyclization : Treating the thiourea intermediate with NaH in DMF at 80°C for 12 hours, followed by purification via preparative HPLC (Phenomenex Gemini column, NH3H2O/ACN mobile phase) to yield the indazole core .

- Key reagents : NaOH, NaH, and DMF are critical for controlling reaction kinetics and regioselectivity.

Q. How should researchers characterize this compound spectroscopically?

Use the following methods:

- 1H NMR : Analyze in DMSO-d6 at 400 MHz, focusing on aromatic proton signals (δ = 8.25 ppm for indazole protons) and coupling constants to confirm substitution patterns .

- LCMS : Confirm molecular ion peaks (e.g., [M+1]+ = 236.0) and isotopic patterns consistent with bromine .

- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/F/Br percentages .

Q. What purification techniques are recommended for isolating this compound?

- Preparative HPLC : Use a Phenomenex Gemini C18 column with NH3H2O/ACN gradients to resolve polar byproducts .

- Recrystallization : Optimize solvent systems (e.g., EA/hexane) to enhance crystal lattice formation and minimize halogenated impurities .

Q. How can researchers verify the structural integrity of synthetic intermediates?

- X-ray crystallography : Resolve ambiguities in regiochemistry by analyzing single-crystal structures, as demonstrated for osmium-indazole complexes (e.g., bond lengths: Os–Cl = 2.35–2.41 Å; Os–N = 2.02 Å) .

- 13C NMR : Assign quaternary carbons (e.g., CF3O group at δ = 120–125 ppm) to confirm trifluoromethoxy positioning .

Q. What safety protocols are advised for handling halogenated indazoles?

- General practices : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine powders, as brominated compounds may release toxic vapors under heating .

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in coordination geometries of indazole-metal complexes?

- Space group analysis : Compare monoclinic (P21/c) vs. centrosymmetric (P21/n) systems to distinguish axial vs. equatorial ligand arrangements, as seen in osmium(IV) complexes .

- Bond angle deviations : Use deviations from ideal octahedral angles (e.g., Cl–Os–Cl = 87–93°) to infer steric or electronic effects of the trifluoromethoxy group .

Q. What strategies evaluate the bioactivity of this compound derivatives?

- Enzymatic assays : Test α-glucosidase inhibition using p-nitrophenyl-α-D-glucopyranoside as a substrate, monitoring absorbance at 405 nm .

- Antioxidant screening : Perform DPPH radical scavenging assays (IC50 calculations) and compare with ascorbic acid controls .

Q. How can conflicting NMR data (e.g., solvent-dependent shifts) be resolved?

- Variable-temperature NMR : Probe dynamic effects (e.g., tautomerism) by recording spectra at 25°C and 60°C .

- COSY/NOESY : Identify through-space correlations to distinguish overlapping signals in aromatic regions .

Q. What computational methods predict the compound’s interaction with biological targets?

Q. How do structural modifications (e.g., bromine substitution) impact electronic properties?

- DFT calculations : Compare HOMO-LUMO gaps of 3-bromo vs. 6-fluoro analogs to assess electrophilicity trends .

- Cyclic voltammetry : Measure redox potentials in acetonitrile to correlate bromine’s electron-withdrawing effects with reactivity .

Methodological Best Practices

- Synthetic reproducibility : Document reaction scales, solvent grades, and stirring rates to minimize batch-to-batch variability .

- Data validation : Cross-verify LCMS and NMR results with literature benchmarks (e.g., PubChem CID 145996700) .

- Crystallography standards : Adopt SHELXL refinement protocols for small-molecule structures, ensuring R1 < 5% for high-confidence models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.